Compound Description: N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide is a novel organic compound synthesized for evaluating its antibacterial, antifungal, and anticancer activities. The compound was synthesized by reacting 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid. It was characterized using spectroscopic techniques including 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. Biological testing demonstrated activity against Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli bacteria, as well as Candida albicans and Aspergillus niger fungi. Additionally, it showed anticancer activity against MDA-MB-231 breast cancer cells. []
Relevance: This compound shares a core structural similarity with N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide: both contain a benzothiazole moiety linked to a phenyl ring through a carboxamide group. The difference lies in the substituent attached to the phenyl ring, with N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide possessing a pyrazine-2-carboxamide group while the target compound has a 4-(methylthio)benzamide group. []
Compound Description: This series of compounds was synthesized by cyclizing unsymmetrical thioureas formed by reacting 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone. [] The cytotoxicity of these compounds was evaluated against several cancer cell lines, including MCF-7, MAD-MD-231, HT-29, HeLa, Neuro-2a, K-562, and L-929. Notably, compound 2b, featuring a phenolic substituent, exhibited the highest cytotoxicity. Further investigation using flow cytometry supported the initial findings and confirmed the apoptotic activity of compound 2b. []
Relevance: These compounds, specifically compound 2b, are structurally related to N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide as they share a common benzothiazole core structure. While the target compound has a phenyl ring and a methylthiobenzamide group attached to the benzothiazole, these compounds incorporate a thiazol-2(3H)-imine moiety linked to a phenyl ring. The research on these compounds provides valuable insights into the potential anticancer properties associated with benzothiazole derivatives. []
Compound Description: This compound, N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide, also known as TUBC, was designed and synthesized to explore its potential as an elastase inhibitor, antioxidant, and DNA binding agent. TUBC was synthesized via a one-pot three-step procedure involving the reaction of benzoyl chloride with potassium thiocyanate (KSCN) followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine. [] The structure of TUBC was confirmed through spectroscopic techniques (FTIR, 1H-NMR, 13C-NMR) and single-crystal X-ray diffraction. Further analysis was performed using Hirshfeld surface analysis. Both in silico (molecular docking and quantum chemical studies) and in vitro (elastase inhibition, free radical scavenging, and DNA binding assays) methods were employed to investigate its biological activities. Molecular docking results confirmed TUBC's binding within the active site of elastase. [] Its low IC50 value compared to the reference drug oleanolic acid further suggested its potent elastase inhibitory activity. TUBC also exhibited promising antioxidant activity, scavenging 80% of DPPH radicals. Furthermore, the combined DFT, docking, UV-visible spectroscopy, and viscosity measurements revealed TUBC's potential as a DNA binding agent, suggesting a spontaneous and reversible interaction with DNA through a mixed binding mode. []
Relevance: Although TUBC differs from N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide in its core heterocyclic structure (benzimidazole vs. benzothiazole), both compounds share a benzamide moiety linked to a substituted phenyl ring. This structural similarity points towards potential shared pharmacological properties, particularly those related to anti-inflammatory and anticancer activities. The comprehensive research on TUBC provides insights into the design and evaluation of related compounds, such as the target compound, for similar biological applications. []
Compound Description: N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) is a potent and orally active anti-rheumatoid arthritis agent developed as a p38 mitogen-activated protein (MAP) kinase inhibitor. [] This compound was discovered during research focusing on a series of 4-phenyl-5-pyridyl-1,3-thiazoles and their p38 MAP kinase inhibition. The research addressed the risk of cytochrome P450 (CYP) inhibition by these compounds due to coordination of the 4-pyridyl nitrogen with heme iron. Substitution at the 2-position of the pyridyl ring was investigated to minimize this CYP inhibition while maintaining p38 MAP kinase activity. TAK-715 displayed potent inhibition of p38α (IC50 = 7.1 nM), effectively suppressed lipopolysaccharide (LPS)-stimulated release of tumor necrosis factor-alpha (TNF-α) from human monocytic THP-1 cells (IC50 = 48 nM), and significantly inhibited LPS-induced TNF-α production in mice (87.6% inhibition at 10 mg/kg, p.o.). Crucially, TAK-715 exhibited no inhibitory activity against major CYPs, including CYP3A4. Further studies demonstrated good bioavailability in mice and rats, as well as significant efficacy in a rat adjuvant-induced arthritis model, leading to its selection as a clinical candidate for rheumatoid arthritis treatment. []
Relevance: While TAK-715 differs from N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide in its core heterocyclic structure (thiazole vs. benzothiazole), both compounds share a benzamide moiety attached to a substituted aromatic ring system. The successful development of TAK-715 as a potent and selective p38 MAP kinase inhibitor highlights the potential of related benzamide derivatives in targeting inflammatory pathways for therapeutic intervention. []
Compound Description: A series of novel 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones (compounds 4a-t) were synthesized and evaluated for their anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties. [] These compounds were synthesized by cyclizing N-{[6-substituted-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2/4-substituted benzamides (compounds 3a-t) in refluxing n-butanol. [] The synthesized compounds were screened for anticonvulsant activity in a mouse seizure model, with compounds 4a, 4c, 4f, and 4l showing complete protection at both 0.5 and 4 hours post-administration. Notably, none of the selected compounds exhibited hepatotoxicity or neurotoxicity. Evaluation of their anti-nociceptive activity using a thermal stimulus technique revealed compounds 4o, 4q, and 4t displayed potent analgesic activity (p < 0.01). []
Relevance: These compounds are relevant to N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide because they both belong to the broader category of benzothiazole derivatives. They share a core benzothiazole moiety, highlighting its potential for diverse biological activities. While the target compound focuses on a benzamide substituent, these compounds incorporate a triazinylthione moiety linked to a phenyl ring, further expanding the chemical space for exploring the therapeutic potential of benzothiazole-based molecules. []
Semantic Scholar Paper Reference:
Imidazolidin-2-1,3-disubstituted Derivatives
Compound Description: This group of compounds represents a class of imidazolidin-2-1,3-disubstituted derivatives designed and investigated for their ability to inhibit cytochrome P450 (CYP) enzymes. [] The specific structural details of these derivatives, as outlined in Formula (Ia) and (Ib) of the patent, include various substituents on the imidazolidine ring and a phenyl ring that can be further substituted with halogens, alkyl groups, and other functional groups. [] The exploration of these compounds aims to develop potent and selective CYP inhibitors for various therapeutic applications.
Relevance: While the core structure of imidazolidin-2-1,3-disubstituted derivatives differs from the benzothiazole core in N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide, the research on these compounds highlights the importance of investigating diverse heterocyclic scaffolds for developing new drug candidates. The study of these CYP inhibitors provides insights into the structure-activity relationships and optimization strategies that could be applied to the development of other classes of enzyme inhibitors, including those targeting benzothiazole-containing compounds. []
Semantic Scholar Paper Reference:
Compound Description: These four compounds were identified as potential latency-reversal agents (LRAs) for HIV through a large-scale virtual screening approach targeting histone deacetylase (HDAC) inhibitors. [] Compound 15, (S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide, contains a benzamide moiety substituted with a hydroxy group and a branched alkyl chain attached to a phenyl ring. Compounds 16 and 17, N-(4-Aminophenyl)heptanamide and N-[4-(Heptanoylamino)phenyl]heptanamide, respectively, feature a benzamide core structure with an amino group or a heptanoylamino group at the para position. Compound 18, 4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide, comprises a benzamide group linked to a benzo[de]isoquinoline ring system. [] These compounds were shown to inhibit HDAC activity and/or reverse HIV latency in vitro, suggesting their potential for further development as therapeutics for HIV infection. []
Relevance: These compounds, despite their diverse structures, are related to N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide through the common benzamide motif. The research on these compounds demonstrates the broad utility of benzamide derivatives in targeting various biological pathways. Furthermore, their identification as potential LRAs for HIV highlights the potential of this chemical class for antiviral drug development. []
Compound Description: This series of (E)-6-methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine derivatives was synthesized and evaluated for their in vitro anticancer and anti-infective activities. [] Their structures were confirmed using IR and 1H-NMR spectroscopy. Biological testing revealed potent antibacterial activity for several analogues, particularly compounds 5a, 5b, 5d, 5e, 5f, and 5g, with MIC values ranging from 62.5 to 250 μg/mL. [] Compounds 5a, 5e, 5f, and 5g also displayed potent antifungal activity (MIC values: 62.5-500 μg/mL). Additionally, compounds 5a and 5e exhibited notable antimalarial activity with IC50 values of 0.24-0.49 μg/mL. Promising anthelmintic activity was observed for compounds 5a, 5e, and 5f, with short mean paralysis times (25.6 ± 4.56 min, 26.4 ± 4.97 min, and 26.8 ± 4.76 min, respectively) and mean death times (47.6 ± 8.01 min, 45.6 ± 3.04 min, and 46.6 ± 7.40 min, respectively). [] Compound 5e showed moderate cytotoxicity against MCF-7 cells with an IC50 value of 65.4. []
Relevance: These compounds are relevant to N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide as they both incorporate a benzothiazole moiety. These compounds highlight the potential of combining benzothiazole with other heterocyclic rings, such as pyrazole and thiazole, to create molecules with potent anti-infective and cytotoxic activities. []
Compound Description: This compound, N-(3-(benzo[d]thiazol-2-yl)-4-(tert-butyldiphenylsilyloxy)phenyl)-benzamide (BTTPB), is a fluorescent chemosensor designed to detect fluoride ions in aqueous solutions. [, ] The sensor mechanism of BTTPB involves a desilylation reaction and excited-state intramolecular proton transfer (ESIPT) in the desilylated product (3-BTHPB). Density functional theory (DFT) and time-dependent density functional theory (TDDFT) studies helped elucidate the sensing mechanism. The desilylation reaction, with a moderate transition barrier of 17.6 kcal mol−1, and the ESIPT of 3-BTHPB work together for fluorescence sensing. []
Relevance: Both BTTPB and N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide feature a benzothiazole core structure linked to a substituted phenyl ring via a benzamide group. While the target compound has a methylthio substituent, BTTPB incorporates a tert-butyldiphenylsilyloxy group for fluoride sensing. The research on BTTPB highlights the potential of designing benzothiazole-based molecules for sensing applications, expanding the utility of this chemical class beyond traditional pharmaceutical applications. [, ]
Thiouracil Derivatives Containing Benzothiazole
Compound Description: This series of unreported thiouracil derivatives containing a benzothiazole moiety was synthesized and evaluated for their antibacterial activities. [] These compounds were prepared by reacting 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with N-(benzo[d]thiazol-2-yl)-4-(chloromethyl)benzamide, which was synthesized from 2-aminobenzothiazole and 4-(chloromethyl)benzoyl chloride. [] The structures of these derivatives were confirmed through IR, MS, NMR, and elemental analysis. Antibacterial activity against Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis was evaluated, and some compounds showed promising inhibitory effects. []
Relevance: These compounds are related to N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide through the shared benzothiazole and benzamide moieties. The incorporation of a thiouracil ring in these derivatives expands the structural diversity of benzothiazole-containing molecules and highlights their potential as antibacterial agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.